![molecular formula C12H12N4OS B1676761 莫他匹宗 CAS No. 90697-57-7](/img/structure/B1676761.png)
莫他匹宗
描述
Motapizone belongs to the class of organic compounds known as pyridazinones . It is a selective PDE3 inhibitor and is identified as a biochemical with hypotensive and anti-platelet actions .
Molecular Structure Analysis
Motapizone has a molecular formula of C12H12N4OS and an average mass of 260.315 Da . It contains a pyridazine ring which bears a ketone . The structure includes 20 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 10 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 hydrazone(s), 1 Imidazole(s), and 1 Thiophene(s) .科学研究应用
降压和抗血小板作用
莫他匹宗因其降低血压和抑制血小板聚集的潜力而受到研究。研究表明,莫他匹宗可以产生剂量依赖性的舒张压降低和心率增加。它还显示出明显的抑制血小板聚集的作用,尤其是在剂量高于 3 毫克后更为显着。这种抑制作用在给药后约 2 小时达到峰值,并在 8 小时内消散 (Schulz 等人,2004 年)。此外,该药物对 ADP(腺苷二磷酸)诱导的聚集的抑制作用比对胶原蛋白引起的聚集的抑制作用更大 (Schulz 等人,2004 年)。
支气管痉挛溶解和抗炎特性
研究探索了莫他匹宗的支气管痉挛溶解和抗炎特性。在涉及大鼠精密切割肺切片的研究中,莫他匹宗与其他药物联合使用,减轻了甲乙酰胆碱和过敏原诱发的支气管收缩。它还显示出减少内毒素处理的人类单核细胞释放 TNF(肿瘤坏死因子)的潜力。这些发现表明莫他匹宗适用于治疗哮喘和 COPD(慢性阻塞性肺疾病)等疾病 (Martin 等人,2002 年)。
增强肺血管舒张反应
莫他匹宗因其在增强实验性肺动脉高压中对吸入前列环素的肺血管舒张反应中的作用而受到研究。研究表明,莫他匹宗的亚阈剂量与其他磷酸二酯酶抑制剂联合使用可以显着增强这种反应。这表明其在治疗肺动脉高压和相关呼吸衰竭中的潜在用途 (Schermuly 等人,2000 年)。
作用机制
属性
IUPAC Name |
3-(4-imidazol-1-ylthiophen-2-yl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-8-4-11(17)14-15-12(8)10-5-9(6-18-10)16-3-2-13-7-16/h2-3,5-8H,4H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFVRBCDMFKOPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC(=CS2)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869061 | |
Record name | 6-[4-(1H-Imidazol-1-yl)thiophen-2-yl]-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Motapizone | |
CAS RN |
90697-57-7 | |
Record name | Motapizone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090697577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-[4-(1H-Imidazol-1-yl)thiophen-2-yl]-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOTAPIZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4A61P8A37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。